molecular formula C9H9NO2 B1587206 3-Ethoxy-4-hydroxybenzonitrile CAS No. 60758-79-4

3-Ethoxy-4-hydroxybenzonitrile

Cat. No. B1587206
CAS RN: 60758-79-4
M. Wt: 163.17 g/mol
InChI Key: NBUPJWDUINJHFZ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxybenzonitrile is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 . It is a solid substance that is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-4-hydroxybenzonitrile is 1S/C9H9NO2/c1-2-12-9-5-7 (6-10)3-4-8 (9)11/h3-5,11H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

3-Ethoxy-4-hydroxybenzonitrile is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Conversion into Oxyanions

Research shows that the conversion of hydroxybenzonitriles, such as 3-Ethoxy-4-hydroxybenzonitrile, into oxyanions can be followed by IR spectra, ab initio HF, MP2 6-31G(d) and density functional BLYP, B3LYP 6-31G(d) force field calculations. This conversion leads to frequency changes in the cyano stretching band and other spectral shifts, indicating changes in the molecular structure upon deprotonation (Georgieva, Angelova, & Binev, 2004).

Synthesis of Derivatives

The compound has been utilized in the synthesis of various derivatives. For instance, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, which shows potential in various applications, has been synthesized from similar compounds with an overall yield of 58% (Mi, 2006). Additionally, derivatives of 8-Ethoxycoumarin, including 3-ethoxy-2-hydroxybenzaldehyde azine, have been synthesized and tested for their antimicrobial activities (Mohamed et al., 2012).

Biotransformation in Rhodococci

Studies on the biotransformation of hydroxybenzonitrile herbicides, including 3,5-dichloro-4-hydroxybenzonitrile and its relatives, have been conducted in rhodococci. This research is significant for understanding the environmental fate and potential biodegradation pathways of these compounds (Veselá et al., 2012).

Applications in Herbicide Resistance

Hydroxybenzonitrile derivatives have been used in developing transgenic plants resistant to herbicides. A specific gene encoding a nitrilase that converts bromoxynil (a related compound) to a less harmful acid was introduced into plants, demonstrating a novel approach to herbicide resistance (Stalker, Mcbride, & Malyj, 1988).

Spectroscopy and Structural Studies

Ab initio MO and experimental studies have been conducted on the vibrational spectra and structure of hydroxybenzonitriles. These studies provide insights into the molecular structure and electronic properties of these compounds, which are crucial for various applications (Binev, 2001).

Safety And Hazards

The safety data sheet for 3-Ethoxy-4-hydroxybenzonitrile indicates that it may be harmful if swallowed and may cause serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethoxy-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUPJWDUINJHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396604
Record name 3-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-hydroxybenzonitrile

CAS RN

60758-79-4
Record name 3-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1952 - ACS Publications
… The crude 3ethoxy-4-hydroxybenzonitrile melted at 66 and weighed 93 g. (75%). … of 3-ethoxy-4-hydroxybenzonitrile, 41 g. of octyl alcohol and 150 cc. of absolute ether was treated with …
Number of citations: 5 pubs.acs.org
AB DeMilo, RT Cunningham… - Journal of Economic …, 1994 - academic.oup.com
Eight of 44 selected analogs of veratrole showed promise as attractants for male, oriental fruit fly, Dacus dorsalis Hendel, in week-long field tests when compared with a standard methyl …
Number of citations: 24 academic.oup.com
J Nomme, Z Li, RM Gipson, J Wang… - Journal of medicinal …, 2014 - ACS Publications
… To a mixture of 3-ethoxy-4-hydroxybenzonitrile A (2.50 g, 15.3 mmol) in pyridine (35 mL) and triethylamine (2.5 mL) was added ammonium sulfide solution (20 wt % in H 2 O, 15.65 mL, …
Number of citations: 19 pubs.acs.org
RM Gipson - 2015 - search.proquest.com
… To a mixture of 3-ethoxy-4-hydroxybenzonitrile 11a (2.50 g, 15.3 mmol) in pyridine (35 mL) and triethylamine (2.5 mL) was added ammonium sulfide solution (20 wt % in H2O, 15.65 mL, …
Number of citations: 2 search.proquest.com
CF de Abreu Thomaka - 2019 - diva-portal.org
The transformation processes turn biomass into valuable products. They are advantageous techniques that are necessary to reduce the use of fossil fuels and increase the use of …
Number of citations: 0 www.diva-portal.org
HF Motiwala, Q Yin, J Aubé - Molecules, 2015 - mdpi.com
The Schmidt reaction of aromatic aldehydes using a substoichiometric amount (40 mol %) of triflic acid is described. Low catalyst loading was enabled by a strong hydrogen-bond-…
Number of citations: 12 www.mdpi.com
LVB Hoelz, BT Gonçalves, JC Barros, JFM da Silva - Molecules, 2009 - mdpi.com
… temperature, the reaction mixture was resuspended in CH 2 Cl 2 (10 mL), filtered and a sample submitted to CG/MS analysis with the following results: 3-Ethoxy-4-hydroxybenzonitrile: t …
Number of citations: 15 www.mdpi.com

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